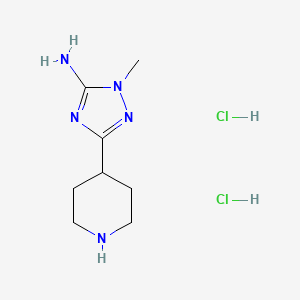![molecular formula C22H23N3O3 B2823699 7-(tert-butyl)-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1206986-13-1](/img/structure/B2823699.png)
7-(tert-butyl)-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups including a tert-butyl group, a p-tolyl group (which is a toluene derivative), and a 1,2,4-oxadiazole ring. These functional groups can have various effects on the properties and reactivity of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For instance, the tert-butyl group is known for its unique reactivity pattern due to its crowded nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the tert-butyl group is known to be sterically hindered, which can affect the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Crystallography
Studies on compounds structurally related to "7-(tert-butyl)-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one" focus on the molecular and crystal structures. For example, research on benzyl-tert-butyl-phenylpyrazolo[3,4-d]oxazines, which share similar structural motifs, provides insights into their molecular conformation, hydrogen bonding, and crystal packing. These compounds exhibit a range of intermolecular interactions, including C-H...O and C-H...N hydrogen bonds, forming complex sheets or three-dimensional frameworks depending on the substituents' nature. The oxazine ring in these compounds adopts a half-chair conformation, indicating the structural flexibility and potential for diverse molecular interactions (Castillo et al., 2009).
Synthesis and Chemical Reactivity
Research on the synthesis and reactivity of related heterocyclic compounds, such as pyrazolo[1,5-d][1,2,4]triazines and 1,2,4-oxadiazole derivatives, explores the methodologies for constructing complex molecules with potential biological and material applications. For instance, the synthesis of a functionally selective inverse agonist at the benzodiazepine site of GABA(A) receptors demonstrates the potential pharmacological applications of these molecular frameworks. The compound exhibits good oral bioavailability and CNS penetration, enhancing cognition in animal models without the adverse effects typically associated with nonselective GABA(A) inverse agonists (Chambers et al., 2004).
Material Science Applications
Compounds with the 1,2,4-oxadiazole moiety and related structures are investigated for their potential applications in material science, such as organic electronics or photonics. For example, studies on star-shaped molecules incorporating oxadiazole units and carbazole arms reveal their utility as highly efficient and stable blue light emitters for optoelectronic devices. The design of such molecules emphasizes the importance of structural features like the donor–π–acceptor (D–π–A) configuration in achieving high photoluminescence efficiency and stability, underscoring the relevance of chemical design in material science applications (He et al., 2015).
Eigenschaften
IUPAC Name |
7-tert-butyl-4-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-5-7-15(8-6-14)21-23-19(28-24-21)12-25-17-10-9-16(22(2,3)4)11-18(17)27-13-20(25)26/h5-11H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJMZLJKVUMUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(tert-butyl)-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


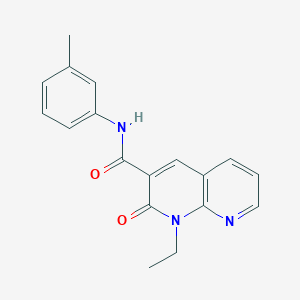
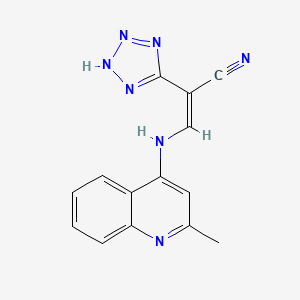
![methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2823621.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2823622.png)

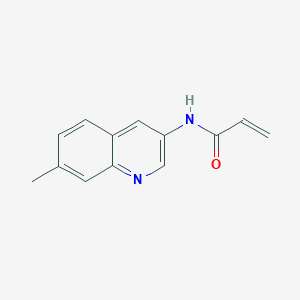
![5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/no-structure.png)

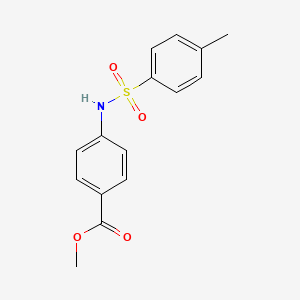


![2-[(4-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2823635.png)
